N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a cyclohexanecarboxamide backbone, which is linked to an indoline moiety and a pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 330.47 g/mol. The compound is primarily classified under organic compounds due to its synthetic nature and structural characteristics.
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic synthesis techniques. The general synthesis process can be outlined as follows:
Each step requires careful optimization to achieve the desired product with minimal by-products.
The molecular structure of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide can be represented in various formats including SMILES and InChI notations:
CC1=CC2=C(C=C1N(C)C)C(=CN2)CCN(C)C
InChI=1S/C20H30N2O/c1-10-19(22(11-2)12-10)17(20(23)24)15-9-14(21)13-16(15)18(19)8/h9,12-13,18H,10-11,14H2,1-8H3,(H,23,24)/t18-/m0/s1
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide may undergo several chemical reactions typical for amides and heterocycles, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
Research indicates potential interactions with:
Physical properties such as melting point and boiling point have not been extensively documented in available literature but are essential for practical applications.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide has potential applications in:
This compound represents a valuable addition to research focused on developing novel pharmacological agents with specific therapeutic targets.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5